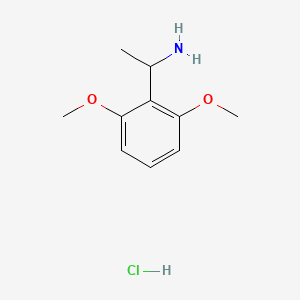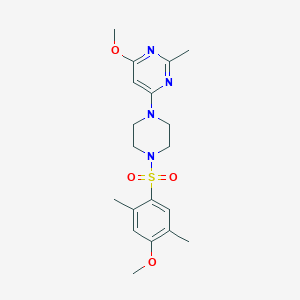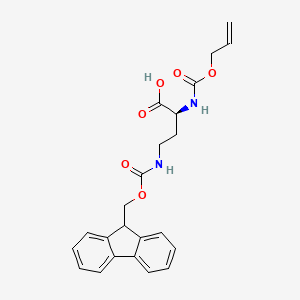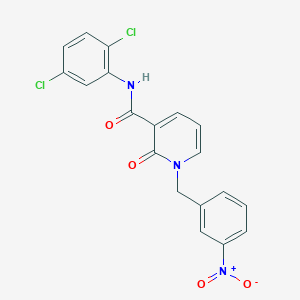
1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1087707-43-4. It has a molecular weight of 217.7 . The IUPAC name for this compound is 1-(2,6-dimethoxyphenyl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride” is 1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride” is a solid at room temperature. It should be stored in a dry, sealed environment .Scientific Research Applications
Chemical Transformation and Environmental Fate
1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride is structurally related to a variety of compounds that have been studied for their chemical transformations and environmental fate. Although direct studies on this specific compound are scarce, related research offers insights into potential applications and behaviors in scientific research and environmental contexts. For instance, research on similar dimethoxyphenyl compounds highlights their role in lignin model studies, suggesting potential applications in understanding lignin degradation and transformation in environmental systems. These studies often focus on the mechanisms of bond cleavage during acidolysis, which can inform the development of more efficient processes for lignin valorization and the production of bio-based materials (Yokoyama, 2015).
Toxicology and Environmental Health
Research on structurally similar compounds, such as various chlorinated solvents and phenols, provides a foundation for understanding the toxicological and environmental health implications of 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride. Studies on chlorinated aliphatic solvents have associated occupational exposure with adverse health effects, emphasizing the importance of understanding the toxicology of related compounds to inform safety guidelines and protective measures (Ruder, 2006). Similarly, research on the environmental and health impacts of DDT and its metabolites underscores the significance of monitoring and mitigating the effects of persistent organic pollutants, which may provide parallels for assessing and managing the risks associated with 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride (Burgos-Aceves et al., 2021).
Biodegradation and Environmental Remediation
Insights into the biodegradation of related compounds, such as DDT, highlight the potential for microbial degradation pathways to mitigate the environmental impacts of similar chemicals. Research on bioremediation strategies for DDT-contaminated soils points to the feasibility of using microbial processes to degrade persistent organic pollutants, suggesting avenues for exploring the degradation and remediation of 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride in contaminated environments (Foght et al., 2001).
Safety and Hazards
The compound has been classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-(2,6-dimethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXUVOAXVRXVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chromeno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2689476.png)
![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689478.png)
![1-Methoxy-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2689480.png)
![3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689483.png)
![Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2689484.png)


![N'-[2-[4-(3-Amino-2,2-dimethylpropyl)piperazin-1-yl]ethyl]-2,2-dimethylpropane-1,3-diamine;pentahydrochloride](/img/structure/B2689490.png)
![3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2689491.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2689492.png)
![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2689493.png)
![N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2689494.png)